4-(4-Bromophenoxy)-3-fluoroaniline
CAS No.: 1038720-42-1
Cat. No.: VC8040976
Molecular Formula: C12H9BrFNO
Molecular Weight: 282.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1038720-42-1 |
|---|---|
| Molecular Formula | C12H9BrFNO |
| Molecular Weight | 282.11 g/mol |
| IUPAC Name | 4-(4-bromophenoxy)-3-fluoroaniline |
| Standard InChI | InChI=1S/C12H9BrFNO/c13-8-1-4-10(5-2-8)16-12-6-3-9(15)7-11(12)14/h1-7H,15H2 |
| Standard InChI Key | RFTSFMFXLOFLSK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1OC2=C(C=C(C=C2)N)F)Br |
| Canonical SMILES | C1=CC(=CC=C1OC2=C(C=C(C=C2)N)F)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central aniline group (CHNH) substituted with a fluorine atom at the 3-position and a 4-bromophenoxy group at the 4-position. The phenoxy group (CHO-) is attached via an ether linkage, creating a planar aromatic system with distinct electronic effects. The bromine atom introduces steric bulk and polarizability, while the fluorine atom enhances electronegativity, influencing intermolecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHBrFNO |
| Molecular Weight | 282.11 g/mol |
| CAS Number | 1038720-42-1 |
| Halogen Content | Br (28.3%), F (6.7%) |
| Solubility | Low in water; soluble in DMF, DMSO |
Electronic and Steric Effects
The electron-withdrawing fluorine atom at the 3-position deactivates the aniline ring, directing electrophilic substitution to the para position relative to the amine group. Conversely, the bromine atom on the phenoxy group acts as a leaving group in nucleophilic aromatic substitution (NAS) reactions, enabling further derivatization . The compound’s dipole moment (estimated at 3.2 D) arises from the asymmetric distribution of halogens, affecting its crystalline packing and solubility .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis of 4-(4-Bromophenoxy)-3-fluoroaniline typically involves a multi-step sequence:
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Bromination: 4-Bromophenol is prepared via electrophilic bromination of phenol using Br in acetic acid.
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Etherification: The phenoxy group is introduced via a Williamson ether synthesis, reacting 4-bromophenol with 3-fluoro-4-nitroaniline in the presence of KCO in DMF at 80–100°C .
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Reduction: The nitro group is reduced to an amine using H/Pd-C or SnCl/HCl, yielding the final product .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | Br, CHCOOH, 50°C | 85 |
| Etherification | 4-Bromophenol, KCO, DMF, 90°C | 72 |
| Reduction | H (1 atm), Pd-C, EtOH | 89 |
Industrial Production Challenges
Scaling up synthesis requires addressing:
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Purification: Column chromatography is impractical industrially; alternatives like crystallization from ethanol/water mixtures are preferred.
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Byproduct Management: Over-bromination and diaryl ether formation must be minimized through precise stoichiometry and temperature control .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor in antiviral and anticancer drug synthesis. For example, its amine group can be acylated to form prodrugs, while the bromine atom allows Suzuki-Miyaura cross-coupling reactions to attach bioactive moieties. Recent studies highlight its role in synthesizing kinase inhibitors targeting non-small cell lung cancer.
Materials Science
In polymer chemistry, 4-(4-Bromophenoxy)-3-fluoroaniline is used to synthesize polyimides and epoxy resins. The fluorine atom enhances thermal stability (decomposition temperature >300°C), while the bromine improves flame retardancy .
Table 3: Comparative Properties of Halogenated Anilines
| Compound | Thermal Stability (°C) | Flame Retardancy (LOI%) |
|---|---|---|
| 4-(4-Bromophenoxy)-3-fluoroaniline | 310 | 32 |
| 4-Bromo-2-fluoroaniline | 285 | 28 |
| 3-Fluoroaniline | 210 | 20 |
Comparison with Structural Analogs
4-(3-Bromophenoxy)-3-fluoroaniline vs. 4-(4-Bromophenoxy)-3-fluoroaniline
Regioisomeric differences significantly impact reactivity. The para-bromo isomer undergoes NAS 40% faster than the meta-bromo counterpart due to better leaving group alignment with the ring’s electron density.
4-Bromo-2-fluoroaniline
Lacking the ether linkage, this analog exhibits lower solubility in polar aprotic solvents but higher reactivity in Buchwald-Hartwig amination reactions .
Future Research Directions
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Mechanistic Studies: Elucidating the compound’s behavior under photolytic conditions could unlock photocatalyzed coupling reactions.
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Biological Profiling: Systematic in vitro toxicity and pharmacokinetic studies are needed to assess its drug development potential.
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Green Synthesis: Exploring biocatalytic routes or microwave-assisted synthesis to improve yield and reduce waste .
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